2'-O-Methyl-1-methyladenosine
Overview
Description
2’-O-Methyl-1-methyladenosine is a modified nucleoside derived from adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methoxy group, and an additional methyl group is attached to the nitrogen at position 1 of the adenine base. This compound is commonly found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in stabilizing RNA structures and influencing their biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-1-methyladenosine typically involves the methylation of adenosine. One effective method is to treat adenosine with methyl iodide (CH3I) in an anhydrous alkaline medium at 0°C for 4 hours. This reaction predominantly yields monomethylated adenosine at the 2’-O position, with minor products being dimethylated adenosine . The monomethylated adenosine is then isolated using silica gel column chromatography, followed by crystallization in ethanol to separate the pure 2’-O-methylated isomer .
Industrial Production Methods
Industrial production of 2’-O-Methyl-1-methyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-1-methyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine base or the ribose sugar.
Substitution: The methoxy group at the 2’ position can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide (NaOCH3) or other alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized nucleoside derivatives, while substitution reactions can produce a range of functionalized nucleosides .
Scientific Research Applications
2’-O-Methyl-1-methyladenosine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and nucleosides, which are essential for studying RNA structure and function
Biology: This compound is crucial for investigating RNA modifications and their roles in gene expression, RNA stability, and protein synthesis
Mechanism of Action
2’-O-Methyl-1-methyladenosine exerts its effects by stabilizing RNA structures and influencing their biological activities. The methoxy group at the 2’ position enhances the stability of RNA by preventing hydrolysis and promoting the formation of stable secondary structures. This modification also affects RNA-protein interactions, thereby modulating processes such as RNA splicing, translation, and degradation .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyladenosine: Similar to 2’-O-Methyl-1-methyladenosine but lacks the additional methyl group at the nitrogen position.
N6-Methyladenosine: Another modified nucleoside with a methyl group at the nitrogen position 6 of the adenine base.
1-Methyladenosine: Contains a methyl group at the nitrogen position 1 of the adenine base but lacks the 2’-O-methyl modification
Uniqueness
2’-O-Methyl-1-methyladenosine is unique due to the presence of both the 2’-O-methyl and 1-methyl modifications. This dual modification enhances the stability and functionality of RNA molecules, making it a valuable tool for studying RNA biology and developing RNA-based therapeutics .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZGKVIDNBLRBI-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238411 | |
Record name | 2'-O-Methyl-1-methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91101-00-7 | |
Record name | 2'-O-Methyl-1-methyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091101007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-O-Methyl-1-methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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